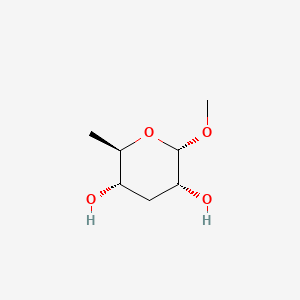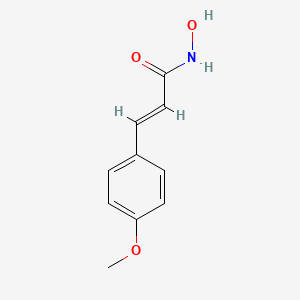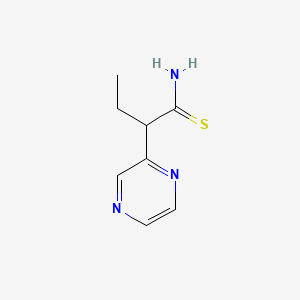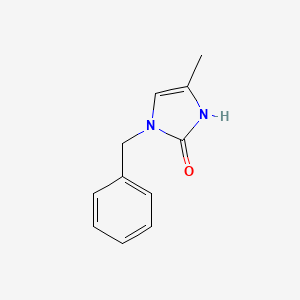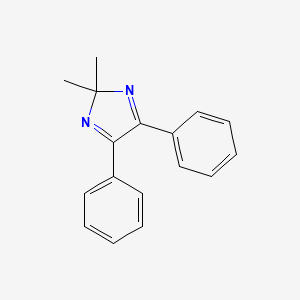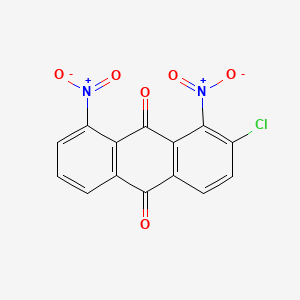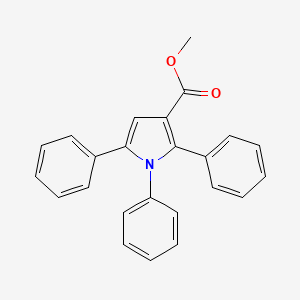
Methyl 1,2,5-triphenylpyrrole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1,2,5-triphenylpyrrole-3-carboxylate is a heterocyclic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom This compound is characterized by its three phenyl groups attached to the pyrrole ring and a methyl ester group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,2,5-triphenylpyrrole-3-carboxylate can be achieved through several methods. One common approach involves the [3+2] cycloaddition reaction of tosylmethyl isocyanides (TosMICs) with electron-deficient compounds . This method is operationally simple and uses readily available starting materials. The reaction typically proceeds in an anhydrous solvent such as dichloromethane at room temperature, yielding the desired pyrrole derivative in high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts such as palladium or copper complexes may be employed to facilitate the reaction and improve selectivity.
化学反応の分析
Types of Reactions
Methyl 1,2,5-triphenylpyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrrole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Pyrrole oxides.
Reduction: Reduced pyrrole derivatives.
Substitution: Alkylated or sulfonylated pyrrole derivatives.
科学的研究の応用
Methyl 1,2,5-triphenylpyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of Methyl 1,2,5-triphenylpyrrole-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. Its aromatic structure allows it to interact with DNA or proteins, potentially leading to therapeutic effects .
類似化合物との比較
Similar Compounds
Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate: Another pyrrole derivative with different substitution patterns.
3,4-Disubstituted Pyrroles: Compounds with substitutions at the 3 and 4 positions of the pyrrole ring.
Uniqueness
Methyl 1,2,5-triphenylpyrrole-3-carboxylate is unique due to its three phenyl groups and the methyl ester functionality, which confer
特性
CAS番号 |
30082-52-1 |
|---|---|
分子式 |
C24H19NO2 |
分子量 |
353.4 g/mol |
IUPAC名 |
methyl 1,2,5-triphenylpyrrole-3-carboxylate |
InChI |
InChI=1S/C24H19NO2/c1-27-24(26)21-17-22(18-11-5-2-6-12-18)25(20-15-9-4-10-16-20)23(21)19-13-7-3-8-14-19/h2-17H,1H3 |
InChIキー |
CPODSSMPRUTXSV-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(N(C(=C1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


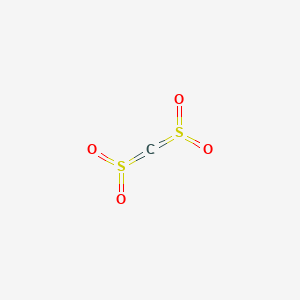
![5-[2-(3,5-Dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14685051.png)
![3-Methoxy-2-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enenitrile](/img/structure/B14685061.png)
![8-Methylbenzo[e][2]benzofuran-1,3-dione](/img/structure/B14685075.png)
![Naphthalen-1-yl methyl[(4-methylphenyl)sulfanyl]carbamate](/img/structure/B14685078.png)
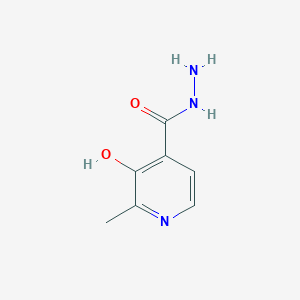
![Naphthalene, 1-[(4-methoxyphenyl)methyl]-](/img/structure/B14685084.png)
